2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the thienopyrimidine core makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-3-chloromethylthiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, and alcohols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the thienopyrimidine core.
Scientific Research Applications
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inactivation. Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the chloromethyl and methyl substituents but shares the core structure.
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one: Contains an amino group instead of a chloromethyl group.
2-(Bromomethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group at the 2-position and the methyl group at the 6-position of the thienopyrimidine core makes 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one unique.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-2-5-7(12)10-6(3-9)11-8(5)13-4/h2H,3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYFCHUXRRPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424618 | |
Record name | 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878699-59-3 | |
Record name | 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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